molecular formula C13H7NO4 B15208197 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione CAS No. 4589-37-1

6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione

Cat. No.: B15208197
CAS No.: 4589-37-1
M. Wt: 241.20 g/mol
InChI Key: FQKWIZGNBZNVIS-UHFFFAOYSA-N
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Description

6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione (CAS 4589-37-1) is an organic compound with the molecular formula C13H7NO4 and a molecular weight of 241.20 g/mol . This compound belongs to a class of quinone-containing structures that are of significant interest in medicinal chemistry research due to their potential biological activities . Specifically, derivatives of the benzo[g]isoquinoline-5,10-dione scaffold have been synthesized and evaluated as potential antitumoral agents . These compounds are structurally related to aza-anthracene quinones and are designed to retain the planarity and electronic characteristics required for molecular recognition at the cellular level, which are often determining factors for antitumoral activity . The heterocyclic nitrogen atom incorporated into the quinone system can alter its interaction with biological targets, such as DNA and enzymes, as well as its reduction potential compared to its carbocyclic counterparts . Researchers investigating novel cytotoxic agents for the inhibition of cancer cell line proliferation may find this core structure valuable . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

4589-37-1

Molecular Formula

C13H7NO4

Molecular Weight

241.20 g/mol

IUPAC Name

6,9-dihydroxybenzo[g]isoquinoline-5,10-dione

InChI

InChI=1S/C13H7NO4/c15-8-1-2-9(16)11-10(8)12(17)6-3-4-14-5-7(6)13(11)18/h1-5,15-16H

InChI Key

FQKWIZGNBZNVIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=NC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione typically involves starting materials such as 2-methyl-1,4-naphthoquinone (vitamin K). A crucial step in the synthetic route is the intramolecular Heck reaction of an N-vinylacetamide, which is facilitated by the combination of cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy2P.HBF4) to achieve high 6-endo-trig selectivity .

Industrial Production Methods: While specific industrial production methods for 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

DHBIQ undergoes nucleophilic substitution at positions 6 and 9 due to the electron-deficient nature of the dione system. For example:

  • Amination : Reaction with primary or secondary amines (e.g., dimethylaminoethylamine) in polar aprotic solvents (e.g., dimethylformamide) at 50–80°C yields bis-alkylamino derivatives. These reactions often require stoichiometric bases like triethylamine to deprotonate intermediates .

  • Halogenation : Treatment with POCl₃ or PBr₃ converts hydroxyl groups to chloro or bromo substituents, enabling further functionalization .

Cycloaddition and Annulation Reactions

The quinonoid structure of DHBIQ facilitates cycloaddition reactions:

  • Diels-Alder Reactions : DHBIQ reacts with dienes (e.g., isoprene) under reflux in ethanolic KOH to form cycloadducts, which oxidize to yield methyl-substituted benzo[g]isoquinoline derivatives .

  • α-Dicarbonyl Condensation : Reaction with α-diketones (e.g., phenanthrene-9,10-dione) in acetic acid produces extended polycyclic systems like tribenzo[a,c,i]phenazine-10,15-dione .

Table 1: Reactions with α-Dicarbonyl Compounds

Dicarbonyl CompoundProductYield (%)Conditions
1,2-Di(1H-pyrrol-2-yl)ethane-1,2-dione2,3-Di(1H-pyrrol-2-yl)-DHBIQ derivative75Glacial acetic acid, reflux
Naphthalene-1,2-dioneDibenzo[a,i]phenazine-8,13-dione6810% acetic acid, 80°C
Phenanthrene-9,10-dioneTribenzo[a,c,i]phenazine-10,15-dione52Ethanol, catalytic H₂SO₄

Oxidation and Reduction

DHBIQ exhibits redox activity due to its quinone moiety:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) in THF reduces the dione to a dihydroxy intermediate, which can be reoxidized with KMnO₄ .

  • Oxidative Bromination : Treatment with N-bromosuccinimide (NBS) under UV light introduces bromine at benzylic positions, yielding bis-bromomethyl derivatives (e.g., 79 in Scheme 28 of ) .

Functional Group Interconversion

  • Esterification : Reaction with acetyl chloride in pyridine acetylates hydroxyl groups, improving solubility for pharmacological studies .

  • Gabriel Synthesis : Intermediate dichlorides (from oxalyl chloride) react with phthalimide to form diamino derivatives, enabling further heterocyclic syntheses .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The electron-rich C-7 position is prone to electrophilic attack, as demonstrated in Friedel-Crafts acylations .

  • Intercalation with DNA : Derivatives like 9-((2-dimethylamino)ethyl)amino-DHBIQ intercalate into DNA via π-π stacking, confirmed by CD spectroscopy and sedimentation assays .

Scientific Research Applications

6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, disrupting cellular processes and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent-Driven Functional Differences

The biological and chemical properties of benzo[g]isoquinoline-5,10-dione derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Solubility Biological Activity Mechanism of Action Key References
6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione 6,9-OH ~268.22* Limited data; polar solvents likely Potential DNA intercalator DNA binding, Topo II modulation (hypothesized)
Pixantrone (BBR 2778) 6,9-bis(aminoethylamino) 325.37 DMSO-soluble, water-insoluble Anticancer (NHL treatment) Topo II inhibition, DNA adduct formation
6,9-Difluorobenzo[g]isoquinoline-5,10-dione 6,9-F 296.23 Organic solvents (toluene, CHCl₃) Synthetic intermediate Derivatization reagent (LC-MS)
α-Lapachone Chromene-fused dione 242.23 Ethanol/DMSO Anticancer, antimicrobial ROS generation, NAD(P)H quinone oxidoreductase inhibition

*Calculated based on C₁₂H₈N₂O₄.

Mechanistic Insights

  • However, its exact mechanism remains underexplored. Analogous 2-aza-anthracenediones show that 6,9-substitution optimizes DNA affinity and cytotoxicity compared to 7,9- or 8,9-regioisomers .
  • Pixantrone: The bis(aminoethylamino) side chains enhance DNA crosslinking and Topo II poisoning, reducing cardiotoxicity associated with earlier anthracenediones (e.g., mitoxantrone) . Pixantrone’s dimaleate salt formulation improves stability for intravenous administration .
  • 6,9-Difluoro Derivative : Fluorine substituents increase electrophilicity, making it a key intermediate for synthesizing Pixantrone and other derivatives. It is also used in lipid derivatization for LC-MS analysis due to visible-light reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via heterocyclic condensation reactions using precursors like hydroxy-substituted isoquinoline derivatives. For example, heterogeneous catalysts (e.g., Cu/zeolite-Y) under reflux conditions in polar aprotic solvents (e.g., DMF) improve yield (up to 85%) by enhancing regioselectivity . Key parameters include temperature control (80–120°C), solvent choice, and catalyst loading. Reaction progress should be monitored via TLC and HPLC to optimize intermediate isolation.

Q. Which spectroscopic techniques are most effective for characterizing 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione?

  • Methodological Answer : A multi-technique approach is essential:

  • UV-Vis spectroscopy identifies π→π* transitions in the quinone moiety.
  • FT-IR confirms hydroxyl (3100–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups.
  • NMR (¹H/¹³C) resolves aromatic proton environments (δ 6.5–8.5 ppm) and quaternary carbons.
  • High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: 241.2 g/mol) .
  • X-ray crystallography (if crystalline) provides definitive structural confirmation.

Q. How can researchers design preliminary experiments to assess the compound’s stability under varying pH and temperature?

  • Methodological Answer : Use a factorial design to test stability across pH (2–12) and temperature (25–80°C). Prepare buffered solutions, incubate samples, and quantify degradation via HPLC. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Include control groups and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Pair with cheminformatics tools to screen reaction databases for analogous quinone derivatives. Validate predictions via microfluidic high-throughput experimentation (HTE) under inert conditions . For example, ICReDD’s workflow integrates quantum calculations with experimental feedback to prioritize viable pathways .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., CLSI guidelines for antimicrobial tests vs. MTT assays for cytotoxicity). Evaluate structure-activity relationships (SAR) by synthesizing analogs with modified hydroxyl/methoxy groups. Use meta-analysis to identify confounding variables (e.g., solvent polarity in bioassays) . For instance, Tandon et al. (2006) attributed antibacterial activity to the planar quinone core, while cytotoxicity correlated with redox cycling .

Q. How can multi-variable optimization improve the compound’s yield in scaled-up synthesis?

  • Methodological Answer : Employ response surface methodology (RSM) with central composite design (CCD) to optimize catalyst concentration, temperature, and solvent ratio. Use ANOVA to identify significant factors and interactions. For example, a Cu/zeolite-Y catalyst at 100°C with a 1:3 substrate/catalyst ratio increased yield by 22% in scaled reactions .

Q. What mechanistic insights explain the compound’s redox behavior in electrochemical applications?

  • Methodological Answer : Perform cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., acetonitrile) to study redox peaks. Correlate with DFT-computed ionization potentials. The dihydroxy groups act as electron donors, stabilizing semiquinone radicals, as shown by ESR spectroscopy. Compare with benzoquinone derivatives to contextualize charge-transfer kinetics .

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